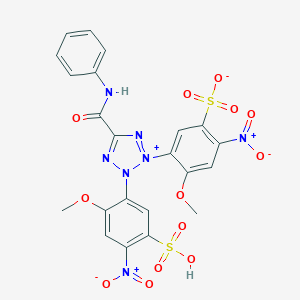
Xtt tetrazolium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GNF-Pf-117 is a chemical compound known for its selective inhibition properties. It is primarily used in scientific research for its ability to inhibit specific enzymes, making it a valuable tool in the study of various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GNF-Pf-117 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route may vary, but it typically involves the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of GNF-Pf-117 follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: GNF-Pf-117 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in the reactions involving GNF-Pf-117 include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products: The major products formed from the reactions of GNF-Pf-117 depend on the specific reagents and conditions used. These products are often intermediates or derivatives that retain the core structure of GNF-Pf-117 while exhibiting enhanced or modified properties .
Scientific Research Applications
GNF-Pf-117 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study enzyme inhibition and reaction mechanisms.
Biology: GNF-Pf-117 is employed in biological studies to investigate cellular processes and enzyme functions.
Industry: GNF-Pf-117 is used in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of GNF-Pf-117 involves its selective inhibition of specific enzymes. It binds to the active site of the enzyme, preventing its normal function and thereby modulating the biological pathway in which the enzyme is involved . This selective inhibition is crucial for studying the role of these enzymes in various biological processes .
Comparison with Similar Compounds
GNF-Pf-1127: Another selective inhibitor with similar properties but different molecular targets.
GNF-Pf-5009: Known for its efficacy in inhibiting a different set of enzymes.
Uniqueness: GNF-Pf-117 is unique due to its high selectivity and potency in inhibiting specific enzymes. This makes it a valuable tool in research, allowing scientists to study enzyme functions with high precision .
Properties
CAS No. |
117038-70-7 |
|---|---|
Molecular Formula |
C22H17N7O13S2 |
Molecular Weight |
651.5 g/mol |
IUPAC Name |
4-methoxy-5-[3-(2-methoxy-4-nitro-5-sulfophenyl)-5-(phenylcarbamoyl)tetrazol-2-ium-2-yl]-2-nitrobenzenesulfonate |
InChI |
InChI=1S/C22H17N7O13S2/c1-41-17-8-15(28(31)32)19(43(35,36)37)10-13(17)26-24-21(22(30)23-12-6-4-3-5-7-12)25-27(26)14-11-20(44(38,39)40)16(29(33)34)9-18(14)42-2/h3-11H,1-2H3,(H2-,23,30,35,36,37,38,39,40) |
InChI Key |
CFBVWCHTNQHZLT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1N2N=C(N=[N+]2C3=CC(=C(C=C3OC)[N+](=O)[O-])S(=O)(=O)[O-])C(=O)NC4=CC=CC=C4)S(=O)(=O)O)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=C(C=C1N2N=C(N=[N+]2C3=CC(=C(C=C3OC)[N+](=O)[O-])S(=O)(=O)[O-])C(=O)NC4=CC=CC=C4)S(=O)(=O)O)[N+](=O)[O-] |
Key on ui other cas no. |
117038-70-7 |
Synonyms |
2,3-bis (2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-((phenylamino)carbonyl)-2H-tetrazolium hydroxide XTT tetrazolium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















